2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-(4-fluorophenyl)piperazine moiety via a sulfur atom and an acetamide linker connected to a thiazol-2-yl group. The molecular formula is C₁₇H₁₈FN₇OS₃, with a molecular weight of 451.6 . Its structure combines key pharmacophoric elements:
- Thiadiazole: Known for metabolic stability and hydrogen-bonding capacity.
- 4-Fluorophenylpiperazine: Enhances lipophilicity and receptor binding via π-π interactions.
Properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6OS3/c18-12-1-3-13(4-2-12)23-6-8-24(9-7-23)16-21-22-17(28-16)27-11-14(25)20-15-19-5-10-26-15/h1-5,10H,6-9,11H2,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWQYNHWBMYXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a complex structure that includes:
- Thiadiazole ring : Known for diverse pharmacological properties.
- Piperazine moiety : Contributes to the compound's interaction with biological targets.
- Thiazole group : Enhances the overall biological profile.
This structural arrangement is pivotal in determining the compound's activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, which may include:
- Formation of the thiadiazole ring : Utilizing appropriate precursors and reagents.
- Piperazine attachment : Achieved through nucleophilic substitution.
- Thiazole incorporation : Often involves cyclization reactions.
Optimizing reaction conditions such as temperature and solvent can significantly improve yields and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, in vitro cytotoxicity assays against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines showed promising results:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-Fluorouracil | 10.10 | MCF-7 |
| Thiadiazole derivative | 5.36 | MCF-7 |
| Piperazine derivative | 2.32 | HepG2 |
These findings indicate that modifications to the piperazine moiety can enhance anticancer activity, suggesting a strong SAR relationship .
Antimicrobial Properties
The antimicrobial efficacy of thiadiazole derivatives has also been reported. Compounds with similar structures have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 µg/mL |
| Escherichia coli | 47.5 µg/mL |
These results highlight the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of cell proliferation : Through interference with cellular pathways.
- Binding affinity to specific receptors : The piperazine moiety plays a crucial role in receptor interaction .
- Induction of apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into their potential therapeutic applications:
- A study on 1,3,4-thiadiazole derivatives indicated their capability to act as anticancer agents due to their ability to induce apoptosis in cancer cells .
- Another research highlighted the broad spectrum of antimicrobial activities exhibited by thiadiazole derivatives against both bacterial and fungal strains .
Scientific Research Applications
Structural Characteristics
The compound contains multiple pharmacophores:
- Thiadiazole : Known for its diverse biological activities.
- Piperazine : Commonly found in many psychoactive and therapeutic agents.
- Thiazole : Associated with various biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549).
- Synthesis and Evaluation : A series of new 1,3,4-thiadiazole derivatives were synthesized and tested for their in vitro anticancer activity against these cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like cisplatin .
- Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with critical targets such as dihydrofolate reductase, which is essential for DNA synthesis in cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to possess various pharmacological activities including antibacterial and antifungal effects.
- In Vitro Studies : Compounds similar to 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown promising results against a range of microbial pathogens, indicating their potential as new antimicrobial agents .
- Resistance Mechanisms : The increasing resistance of microbial strains to conventional antibiotics necessitates the development of novel compounds. The unique structure of this compound may provide a new avenue for overcoming resistance mechanisms .
Central Nervous System Effects
Given the presence of the piperazine moiety, there is potential for neurological applications. Piperazine derivatives are known to exhibit various CNS activities, including anxiolytic and antidepressant effects.
- Research Findings : Some studies suggest that modifications in the piperazine structure can lead to enhanced binding affinity for neurotransmitter receptors, potentially leading to new treatments for psychiatric disorders .
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The compound could be explored further for its ability to modulate inflammatory pathways.
Data Tables
Case Study 1: Anticancer Evaluation
A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HepG-2 cells. The most potent derivative showed an IC50 value significantly lower than that of cisplatin, indicating superior efficacy .
Case Study 2: Antimicrobial Screening
Another research project focused on evaluating the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The results demonstrated that certain compounds exhibited strong inhibitory effects on bacterial growth compared to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Activity: Electron-Withdrawing Groups: Nitro (e.g., Compounds 3 and 8) and chloro (e.g., 4j) substituents enhance Akt inhibition by strengthening π-π interactions and hydrogen bonding . However, nitro groups may reduce metabolic stability.
Linker Modifications :
- Thioether vs. Ureido : The target’s thioether linker (C-S-C) offers greater flexibility than ureido (NH-CO-NH) linkers in 4j, possibly enhancing binding pocket accommodation .
Heterocyclic Variations :
- Thiazol-2-yl vs. Benzothiazol-2-yl : The target’s thiazol-2-yl group (smaller aromatic system) may reduce steric hindrance compared to benzothiazol-2-yl in 4j, favoring kinase selectivity .
Table 2: Pharmacokinetic Comparison
| Compound | Melting Point (°C) | Solubility (LogP) | Metabolic Stability |
|---|---|---|---|
| Target Compound | N/A | ~3.5 (estimated) | High (fluorine reduces oxidation) |
| Compound 3 | 263–265 | ~4.2 | Moderate (nitro group prone to reduction) |
| Compound 30 | 328–329 | ~2.8 | High (piperazine enhances solubility) |
| 4j | 261–263 | ~4.0 | Low (chloro group increases toxicity risk) |
Research Implications
- Synergistic Activities : The target compound’s dual thiadiazole-thiazole architecture may enable multitarget inhibition (Akt + MMP), a promising strategy for cancer and inflammation .
- Structural Optimization : Replacing the nitro group (as in Compounds 3/8) with fluorine improves drug-likeness, aligning with modern medicinal chemistry trends .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The synthesis of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can be deconstructed into three key intermediates (Figure 1):
- 5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol : Forms the central thiadiazole scaffold with a piperazine substituent.
- 2-Chloro-N-(thiazol-2-yl)acetamide : Provides the acetamide-thiazole fragment.
- Thioether coupling : Connects the thiadiazole and acetamide units via a sulfur bridge.
Stepwise Synthesis of Key Intermediates
Preparation of 5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides. A representative protocol involves:
- Reacting thiocarbohydrazide with a carbonyl source (e.g., acetic anhydride) under acidic conditions to form 2-amino-1,3,4-thiadiazole.
- Functionalizing the 5-position with 1-(4-fluorophenyl)piperazine through nucleophilic aromatic substitution. This step typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 6–12 hours.
Critical Parameters :
- Solvent : DMF enhances solubility of aromatic amines.
- Base : K₂CO₃ facilitates deprotonation of the piperazine nitrogen.
- Temperature : Elevated temperatures (≥80°C) drive substitution kinetics.
Thiol Group Introduction
The 2-position of the thiadiazole is functionalized with a thiol group via:
- Treating 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-amine with Lawesson’s reagent in toluene under reflux, yielding the corresponding thiol.
Yield Optimization :
- Reagent Stoichiometry : A 1:1.2 molar ratio of amine to Lawesson’s reagent minimizes polysulfide byproducts.
- Reaction Time : 4–6 hours balances conversion and side reactions.
Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
Thiazole Amine Preparation
Thiazol-2-amine is commercially available or synthesized via Hantzsch thiazole synthesis:
- Condensing α-chloroketones with thiourea in ethanol under reflux.
Acetamide Formation
- Reacting thiazol-2-amine with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C.
- Triethylamine (1.5 equiv) is added to scavenge HCl.
Purity Considerations :
Thioether Coupling and Final Assembly
Nucleophilic Substitution Protocol
The thiolate anion attacks the electrophilic carbon of 2-chloro-N-(thiazol-2-yl)acetamide:
- Dissolve 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (1.0 equiv) and 2-chloro-N-(thiazol-2-yl)acetamide (1.05 equiv) in dry acetone.
- Add K₂CO₃ (2.0 equiv) and stir at 25–30°C for 8–12 hours.
Reaction Monitoring :
- TLC : Hexane/ethyl acetate (1:1) monitors consumption of the thiol (Rf = 0.3) and acetamide (Rf = 0.6).
- Termination : Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiadiazole-Thioether Assembly
A streamlined approach condenses thiosemicarbazide, 1-(4-fluorophenyl)piperazine, and 2-chloro-N-(thiazol-2-yl)acetamide in a single reactor:
Solid-Phase Synthesis
Immobilizing the thiadiazole-thiol on Wang resin enables iterative coupling with the acetamide fragment:
Scalability and Industrial Considerations
Solvent Selection for Kilo-Scale Production
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
